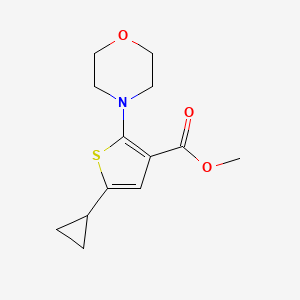

Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate

Description

Chemical Identity and Nomenclature of Methyl 5-Cyclopropyl-2-Morpholinothiophene-3-Carboxylate

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound is derived from the parent heterocycle, thiophene, a five-membered aromatic ring containing one sulfur atom. Numeric locants assign positions to substituents according to the lowest possible sequence rule:

- Morpholino group at position 2: A six-membered saturated ring comprising four carbon atoms, one oxygen atom, and one nitrogen atom ($$ \text{N}-(\text{CH}2)2\text{O}(\text{CH}2)2 $$).

- Methyl carboxylate at position 3: An ester functional group ($$ -\text{COOCH}_3 $$) providing both steric bulk and electronic effects.

- Cyclopropyl at position 5: A strained three-membered carbocyclic ring fused to the thiophene backbone.

The structural hierarchy prioritizes the thiophene core, with substituents numbered to minimize locant values (Fig. 1). The SMILES notation $$ \text{O=C(OC)C1=C(SC(C2CC2)=C1)N3CCOCC3} $$ confirms connectivity: the sulfur atom anchors the thiophene ring, while the morpholine and cyclopropyl groups occupy adjacent positions.

Table 1: Structural Descriptors of this compound

| Property | Value |

|---|---|

| Parent ring | Thiophene |

| Substituent positions | 2 (morpholino), 3 (carboxylate), 5 (cyclopropyl) |

| Bond angles | Thiophene: ~90° (C-S-C), cyclopropane: 60° |

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{13}\text{H}{17}\text{NO}_{3}\text{S} $$ accounts for:

- 13 carbon atoms : Distributed across the thiophene (5), morpholine (4), cyclopropane (3), and carboxylate (1) groups.

- 17 hydrogen atoms : Predominantly from alkyl chains and aromatic protons.

- 1 nitrogen atom : Embedded in the morpholine ring.

- 3 oxygen atoms : From the carboxylate ester and morpholine ether.

- 1 sulfur atom : Central to the thiophene aromatic system.

The molecular weight of 267.34 g/mol is calculated as:

$$

(13 \times 12.01) + (17 \times 1.008) + (14.01) + (3 \times 16.00) + (32.07) = 267.34 \, \text{g/mol}

$$

This value aligns with high-resolution mass spectrometry data.

Table 2: Elemental Composition and Contributions

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 17 | 1.008 | 17.14 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 267.34 |

Isomeric Considerations and Stereochemical Features

The compound’s isomerism is limited by its substitution pattern:

- Positional Isomerism : Alternative arrangements of substituents on the thiophene ring could yield isomers, such as methyl 4-cyclopropyl-2-morpholinothiophene-3-carboxylate. However, the specified locants (2, 3, 5) represent the lowest possible numbering sequence, making the designated structure the principal isomer.

- Stereoisomerism :

- Morpholine ring : The chair conformation of morpholine introduces transient stereoelectronic effects but no permanent stereocenters due to rapid ring inversion.

- Cyclopropane ring : The planar geometry and equivalent C-C bonds preclude geometric isomerism.

- Ester group : The methyl carboxylate’s sp²-hybridized carbonyl carbon prevents tetrahedral stereogenicity.

The absence of chiral centers or double-bond geometry restrictions negates enantiomeric or diastereomeric forms. Comparative analysis with related thiophene derivatives, such as methyl 3-fluorothiophene-2-carboxylate, confirms that electronic effects from substituents dominate over stereochemical influences in this structural framework.

Table 3: Isomeric Comparison with Analogous Thiophene Derivatives

| Compound | Positional Isomers Possible | Stereoisomers Possible |

|---|---|---|

| This compound | 2 | 0 |

| Methyl 3-fluorothiophene-2-carboxylate | 3 | 0 |

| 5-Cyclopropyl-3-methoxypyrazine-2-carboxylic acid | 4 | 0 |

Properties

Molecular Formula |

C13H17NO3S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

methyl 5-cyclopropyl-2-morpholin-4-ylthiophene-3-carboxylate |

InChI |

InChI=1S/C13H17NO3S/c1-16-13(15)10-8-11(9-2-3-9)18-12(10)14-4-6-17-7-5-14/h8-9H,2-7H2,1H3 |

InChI Key |

OVVFWAYWHWKINL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2CC2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl ketone with a morpholine derivative in the presence of a sulfur source. The reaction conditions often include the use of a base and a solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis with analogous compounds highlights distinct differences:

- Cyclopropyl Group Impact : The cyclopropyl substituent enhances thermal stability compared to linear alkyl analogs (e.g., methyl thiophene-2-carboxylate) by reducing conformational flexibility and oxidative degradation .

- Morpholine vs. Phenolic Ester: Unlike methyl salicylate, which has a phenolic hydroxyl group increasing polarity and acidity, the morpholine group in the target compound contributes to basicity and hydrogen-bonding capacity without significant acidity .

Reactivity and Functional Group Interactions

- Ester Reactivity : The methyl ester group in the compound undergoes hydrolysis under acidic or basic conditions, similar to methyl salicylate. However, the electron-withdrawing morpholine group may slow hydrolysis rates compared to simpler esters .

- Thiophene Core Reactivity : The electron-rich thiophene ring is susceptible to electrophilic substitution, but the electron-withdrawing ester and morpholine groups mitigate this reactivity compared to unsubstituted thiophene derivatives .

Biological Activity

Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and related research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a thiophene moiety , with a cyclopropyl group contributing to its distinctive properties. Its molecular formula is C₁₃H₁₅N₁O₂S, which suggests potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interactions with specific receptors or enzymes involved in the viral life cycle.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth, potentially through mechanisms involving apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific proteins involved in cellular signaling pathways. For instance, its structural similarity to known inhibitors of cancer-related pathways indicates that it may bind to similar targets, modulating their activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Morpholine Ring : Using appropriate amines and aldehydes.

- Thiophene Synthesis : Employing thiophene derivatives and coupling reactions.

- Cyclopropyl Group Introduction : Utilizing cyclopropanation techniques to introduce the cyclopropyl moiety.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Morpholine Formation | Morpholine + Aldehyde | Morpholine derivative |

| Thiophene Synthesis | Thiophene derivatives | Thiophene ring formation |

| Cyclopropanation | Cyclopropane precursors | Introduction of cyclopropyl group |

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of approximately 12 µM against MCF-7 breast cancer cells .

- Antiviral Screening : In a preliminary antiviral screening, the compound showed promising results against influenza virus, indicating potential as a lead compound for further drug development.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparison table highlighting these compounds:

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Cyclopropyl-N-[1-cyclopropyl-2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide | Contains thiazole and pyridine rings | Different target interactions due to heteroatoms |

| Methyl 5-bromo-3-morpholinothiophene-2-carboxylate | Bromine substitution on thiophene | Increased reactivity due to halogen presence |

| N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetamide | Incorporates triazole and pyrimidine rings | Different target interactions due to nitrogen-rich heterocycles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.